Isobyakangelicol
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Overview
Description
Scientific Research Applications
Isobyakangelicol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of coumarins and their derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobyakangelicol can be synthesized through various chemical reactions involving the precursor compounds found in Angelica dahurica. The synthesis typically involves the extraction of the root material followed by purification processes such as column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Angelica dahurica. The roots are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Isobyakangelicol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups attached to the coumarin core.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .
Mechanism of Action
Isobyakangelicol exerts its effects through several molecular targets and pathways:
Cyclooxygenase-2 (COX-2) Inhibition: It inhibits the activity and expression of COX-2, reducing the production of pro-inflammatory prostaglandins.
NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Cell Growth Inhibition: The compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Isobyakangelicol is unique among coumarins due to its specific biological activities and molecular targets. Similar compounds include:
Byakangelicol: Another coumarin from Angelica dahurica with similar anti-inflammatory properties.
Imperatorin: A coumarin with anticancer and anti-inflammatory activities, but with different molecular targets.
Xanthotoxin: Known for its use in photochemotherapy, it has different applications compared to this compound.
This compound stands out due to its specific inhibition of COX-2 and its potential therapeutic applications in cancer and inflammatory diseases.
Properties
IUPAC Name |
4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJATVZZLSOXTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.